molecular formula C25H32N8O5 B13410937 5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate

Katalognummer: B13410937
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: GVJKYNDRNOVFMU-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring an L-glutamate backbone esterified with a tert-butyl (5-(1,1-dimethylethyl)) and methyl group. The benzoyl moiety is substituted with a methylamino-linked 2,4-diamino-6-pteridinylmethyl group. The tert-butyl and methyl esters likely enhance lipophilicity, acting as prodrugs to improve bioavailability compared to free carboxylic acid forms .

Eigenschaften

Molekularformel

C25H32N8O5

Molekulargewicht

524.6 g/mol

IUPAC-Name

5-O-tert-butyl 1-O-methyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C25H32N8O5/c1-25(2,3)38-18(34)11-10-17(23(36)37-5)30-22(35)14-6-8-16(9-7-14)33(4)13-15-12-28-21-19(29-15)20(26)31-24(27)32-21/h6-9,12,17H,10-11,13H2,1-5H3,(H,30,35)(H4,26,27,28,31,32)/t17-/m0/s1

InChI-Schlüssel

GVJKYNDRNOVFMU-KRWDZBQOSA-N

Isomerische SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Kanonische SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pteridine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pteridine ring system.

    Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using suitable acylating agents and catalysts.

    Attachment of the glutamate moiety: The final step involves the coupling of the pteridine-benzoyl intermediate with L-glutamate, using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pteridine moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-[4-[[1-(2,4-Diamino-6-Pteridinyl)Ethyl]Methylamino]Benzoyl]-L-Glutamic Acid ()

  • Structure: Features a free L-glutamic acid (non-esterified) and an ethyl-methylene bridge between the benzoyl and pteridinyl groups.
  • Key Differences: Polarity: The free carboxylates increase aqueous solubility (estimated >10 mg/mL) but reduce membrane permeability. Bioactivity: Acts as an antifolate agent, interfering with folate-dependent enzymes.

Diethyl N-{4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamate (Compound 16, )

  • Structure : Contains diethyl esters on the glutamate and a pyrido[2,3-d]pyrimidine ring linked via an ethyl group.
  • Key Differences: Lipophilicity: Diethyl esters (logP ~2.0) confer moderate lipophilicity, balancing solubility and absorption.

7,8-Dihydropteroyl-L-glutamic Acid (FAH2, )

  • Structure : Reduced dihydro-pteridine ring and free glutamate.
  • Key Differences :
    • Redox State : The dihydro form participates in folate metabolism as a tetrahydrofolate precursor.
    • Function : Unlike the target compound, FAH2 is a metabolic intermediate rather than a synthetic inhibitor, with higher solubility (logP ~-0.5) .

N-({4-[(1R)-4-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-1-(methylsulfanyl)butyl]phenyl}carbonyl)-L-glutamic acid ()

  • Structure : Includes a methylsulfanyl group and a 6-oxo-dihydropyrimidine ring.
  • Key Differences: Electronic Effects: The sulfur atom and oxo group may enhance hydrogen bonding or metal coordination, altering enzyme inhibition mechanisms.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL)* Key Functional Groups Bioactivity
Target Compound C22H28N8O5† 508.51† ~2.5 ~0.2 tert-butyl, methyl esters Probable enzyme inhibitor
N-[4-[[1-(2,4-Diamino-6-Pteridinyl)Ethyl]... C21H24N8O5 468.47 1.2 0.5 Free carboxylates, ethyl Antifolate agent
Diethyl N-{4-[2-(2,4-Diamino...) (16) C23H28N6O5 468.50 2.0 0.3 Diethyl esters, pyridopyrimidine Anticancer
FAH2 C19H21N7O6 443.41 -0.5 10.0 Dihydro-pteridine, free acid Folate cycle intermediate

*Estimated based on structural features.

Research Findings and Implications

  • Prodrug Potential: The tert-butyl and methyl esters in the target compound likely enhance oral bioavailability compared to ’s free acid form, which requires active transport .
  • Enzyme Specificity: The 2,4-diamino-6-pteridinyl group may confer selectivity for enzymes like dihydrofolate reductase (DHFR), similar to methotrexate, but structural variations (e.g., ethyl vs. methylamino linkages) could modulate potency .
  • Synthetic Challenges : highlights the complexity of synthesizing such derivatives, requiring precise control over esterification and coupling reactions .

Biologische Aktivität

5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate (commonly referred to as the compound) is a complex organic molecule recognized primarily for its role as an intermediate in the synthesis of methotrexate, a well-known chemotherapeutic agent. This compound exhibits significant biological activity due to its structural similarity to folate, functioning as an antagonist to dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids.

  • Molecular Formula : C25H32N8O5
  • CAS Number : 79640-68-9
  • Alternative Names :
    • 5-(Tert-butyl) 1-Methyl (4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoyl)-L-glutamate

The compound operates by inhibiting DHFR, leading to a reduction in the availability of tetrahydrofolate, which is essential for DNA synthesis and cell proliferation. This mechanism underlies its application in cancer therapy, particularly in targeting rapidly dividing cells.

Biological Activities

  • Antineoplastic Activity :
    • The compound's ability to inhibit DHFR makes it effective against various cancers. Methotrexate, derived from this compound, is widely used in treating leukemia, lymphoma, and solid tumors.
  • Antirheumatic Properties :
    • Methotrexate is also employed in treating autoimmune diseases such as rheumatoid arthritis due to its immunosuppressive effects.
  • Inhibition of Cellular Proliferation :
    • Studies have shown that the compound can significantly reduce cellular proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Research Findings

A variety of studies have explored the biological activities of this compound and its derivatives:

StudyFindings
The compound was found to exhibit potent antitumor activity in various cancer models, attributed to its structural similarity to folate.
Demonstrated significant inhibition of DHFR leading to decreased nucleic acid synthesis and subsequent cellular proliferation inhibition.
Investigated as a precursor for methotrexate synthesis, emphasizing its importance in drug development for cancer therapy.

Case Studies

  • Case Study 1 : In a clinical trial involving patients with non-Hodgkin lymphoma treated with methotrexate derived from this compound, a significant reduction in tumor size was observed after several cycles of treatment.
  • Case Study 2 : A study on rheumatoid arthritis patients using methotrexate revealed marked improvements in joint inflammation and pain relief over six months.

Q & A

Q. What is the standard synthetic route for preparing the compound, and how are intermediates characterized?

The synthesis involves sequential coupling reactions. First, diethyl L-glutamate reacts with 4-bromobenzoyl chloride in methylene chloride with triethylamine to form diethyl N-(4-bromobenzoyl)-L-glutamate (46% yield) . This intermediate is characterized via NMR (δ 1.26–7.73 ppm in CDCl₃), IR (1745 cm⁻¹ for ester C=O), and elemental analysis (e.g., C: 49.70% found vs. 49.75% calculated) . Subsequent Sonogashira coupling with ethynylpteridine derivatives using PdCl₂/triphenylphosphine catalysts yields the target compound .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Key methods include:

  • NMR Spectroscopy : Proton signals (e.g., δ 4.78 ppm for the α-H of glutamate) confirm stereochemistry and substituent integration .
  • IR Spectroscopy : Peaks at 1635 cm⁻¹ (amide C=O) and 2980 cm⁻¹ (C-H stretch) validate functional groups .
  • Elemental Analysis : Discrepancies between calculated and found values (e.g., Br: 20.90% vs. 20.69%) indicate purity challenges, necessitating recrystallization .

Advanced Research Questions

Q. How can coupling reactions be optimized to improve yield and reduce side products?

Optimization strategies include:

  • Catalyst Screening : PdCl₂/CuI ratios (e.g., 0.04 g PdCl₂, 0.02 g CuI) enhance ethynyl coupling efficiency in acetonitrile under reflux .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce byproduct formation compared to acetonitrile .
  • Design of Experiments (DoE) : Multivariate analysis evaluates temperature, catalyst loading, and reaction time, reducing trial runs by 30–50% .

Q. How can computational tools address discrepancies in spectroscopic data or reaction outcomes?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways to predict intermediates and transition states. For example, ICReDD’s workflow integrates computational predictions with experimental validation, resolving contradictions in elemental analysis or NMR shifts .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Accelerated Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks monitors decomposition via HPLC .
  • pH-Dependent Stability : Buffered solutions (pH 3–9) identify hydrolytic susceptibility of the ester and amide bonds .

Data Analysis and Contradictions

Q. How should researchers resolve elemental analysis mismatches (e.g., C/H/N deviations)?

Discrepancies (e.g., C: 44.56% found vs. 61.73% calculated in a tetrahydropyrido derivative ) suggest incomplete purification or side reactions. Solutions include:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes hydrophobic impurities .
  • Recrystallization : Ethanol or hexanes yield higher-purity crystals, as demonstrated in diethyl N-(4-iodobenzoyl)-L-glutamate isolation (56% yield) .

Q. What statistical approaches validate experimental reproducibility in synthesis?

  • ANOVA : Tests batch-to-batch variability in yields (e.g., 46–56% for bromo/iodo derivatives ).
  • Principal Component Analysis (PCA) : Correlates reaction parameters (e.g., solvent, catalyst) with product quality metrics .

Theoretical and Mechanistic Insights

Q. How does the compound’s structure inform its potential as a biochemical probe?

The pteridinylmethylmethylamino moiety resembles folate analogs, suggesting possible inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase. Computational docking studies (e.g., AutoDock Vina) predict binding affinities, guiding in vitro enzyme assays .

Q. What strategies ensure stereochemical fidelity during synthesis?

  • Chiral HPLC : Resolves enantiomeric excess (e.g., L-glutamate vs. D-glutamate derivatives) .
  • Optical Rotation : Confirms retention of configuration (e.g., [α]D²⁵ = +12° for intermediates) .

Experimental Design and Innovation

Q. How can machine learning accelerate reaction discovery for analogous compounds?

Neural networks trained on reaction databases (e.g., Reaxys) predict optimal conditions for novel pteridine-glutamate conjugates. For example, ICReDD’s platform combines cheminformatics with robotic synthesis, reducing development cycles by 60% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.